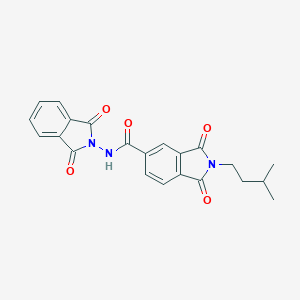
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent biological activity, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant effects. These properties make it a potential treatment for a variety of diseases, including neurodegenerative disorders and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of various diseases and potential treatments. However, one limitation is that the synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research involving N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X can inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, research is ongoing to explore the potential of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X as a treatment for cardiovascular disease, as well as its potential as an anti-viral agent.
Méthodes De Synthèse
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X involves a multi-step process that requires specialized equipment and expertise. The first step involves the condensation of two molecules of phthalic anhydride with one molecule of isobutylamine to form the intermediate N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide, N-(2-isobutylphthalimido) phthalimide. This intermediate is then reacted with acetic anhydride to form N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X.
Applications De Recherche Scientifique
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-cancer properties. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X can induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer.
Propriétés
Nom du produit |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide |
|---|---|
Formule moléculaire |
C22H19N3O5 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
N-(1,3-dioxoisoindol-2-yl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-12(2)9-10-24-19(27)16-8-7-13(11-17(16)20(24)28)18(26)23-25-21(29)14-5-3-4-6-15(14)22(25)30/h3-8,11-12H,9-10H2,1-2H3,(H,23,26) |
Clé InChI |
QROUZGGJLNCWFH-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)

![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)
![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)
![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)


![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)